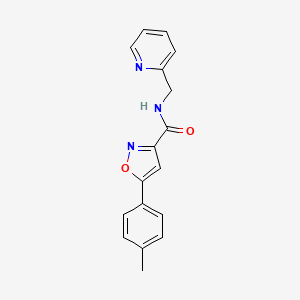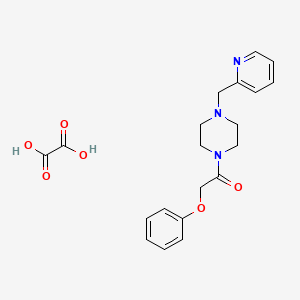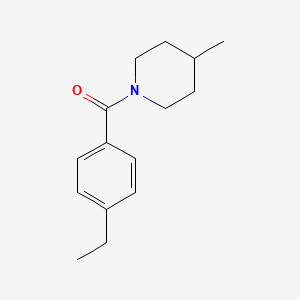
5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as PNU-282987 and is classified as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7nAChR).
Scientific Research Applications
5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide has been the subject of scientific research due to its potential therapeutic applications. The compound has been shown to have a positive effect on cognitive function, memory, and attention. It has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression. The compound has also been investigated for its potential use in improving the efficacy of chemotherapy drugs in cancer treatment.
Mechanism of Action
5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide acts as a positive allosteric modulator of the α7nAChR. This receptor is located in the central nervous system and is involved in cognitive function and memory. The compound enhances the activity of the receptor, leading to improved cognitive function and memory. The exact mechanism of action is still being studied, but it is believed that the compound binds to a specific site on the receptor, leading to a conformational change that enhances the receptor's activity.
Biochemical and Physiological Effects:
5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide has been shown to have a positive effect on cognitive function, memory, and attention. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression. It has been shown to improve the efficacy of chemotherapy drugs in cancer treatment. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide in lab experiments include its potential therapeutic applications, low toxicity profile, and well-understood mechanism of action. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Future Directions
There are several future directions for the study of 5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide. One area of research is the potential use of the compound in the treatment of Alzheimer's disease, schizophrenia, and depression. Another area of research is the potential use of the compound in improving the efficacy of chemotherapy drugs in cancer treatment. Further studies are needed to fully understand the mechanism of action of the compound and to optimize its synthesis and handling.
Synthesis Methods
The synthesis of 5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide can be achieved through a multistep process that involves the reaction of 4-methylbenzylamine with 2-bromo-5-methylisoxazole, followed by the reaction of the resulting intermediate with 2-pyridinecarboxaldehyde. The final product is obtained through the reaction of the intermediate with acetic anhydride. The synthesis method has been optimized to improve the yield and purity of the compound.
properties
IUPAC Name |
5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-5-7-13(8-6-12)16-10-15(20-22-16)17(21)19-11-14-4-2-3-9-18-14/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQWENAVSMMBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4961377.png)
![N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B4961384.png)
![8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4961400.png)


![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-acetylphenyl)acetamide](/img/structure/B4961429.png)
![4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine](/img/structure/B4961431.png)

![2-chloro-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4961447.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]benzamide](/img/structure/B4961449.png)

![5-[4-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4961464.png)